N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F3N2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridin-3-ylmethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
- N-Methyl-1-(5-(trifluoromethyl)pyridin-3-yl)methanamine
- N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine
Uniqueness
N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H10ClF3N2 |
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Molecular Weight |
226.62 g/mol |
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-12-4-6-2-3-7(13-5-6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H |
InChI Key |
SNISWDPLVLMHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
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